molecular formula C22H25N3O4S B2433165 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358596-13-0

8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2433165
CAS RN: 1358596-13-0
M. Wt: 427.52
InChI Key: VBRXSOMMNZAJAF-UHFFFAOYSA-N
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Description

8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one and its derivatives have been explored in various chemical synthesis contexts. For instance, related azaspiro decanones have been synthesized through Ritter reaction processes, indicating potential applications in organic synthesis and chemical engineering (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013). Moreover, these compounds have been involved in three-component condensation reactions, further highlighting their versatility in chemical synthesis (Rozhkova, Galata, Vshivkova, & Shklyaev, 2014).

Biological and Pharmacological Applications

In the realm of biology and pharmacology, similar structures have shown potential. For instance, related azaspiro decanones have been involved in studies related to antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Material Science and Sensor Development

Compounds with similar structural features have also been explored in material science, particularly in the development of fluorescent molecular probes. This suggests potential applications in sensor technology and imaging, where specific fluorescence characteristics are valuable (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-15-7-8-19(13-16(15)2)30(27,28)25-11-9-22(10-12-25)23-20(21(26)24-22)17-5-4-6-18(14-17)29-3/h4-8,13-14H,9-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRXSOMMNZAJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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